molecular formula C13H12Cl2N2 B8281310 1-(2,3-Dichlorophenyl)-2-(pyridin-4-yl)ethanamine

1-(2,3-Dichlorophenyl)-2-(pyridin-4-yl)ethanamine

Cat. No. B8281310
M. Wt: 267.15 g/mol
InChI Key: RTHJIQZACGJQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dichlorophenyl)-2-(pyridin-4-yl)ethanamine is a useful research compound. Its molecular formula is C13H12Cl2N2 and its molecular weight is 267.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dichlorophenyl)-2-(pyridin-4-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dichlorophenyl)-2-(pyridin-4-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2,3-Dichlorophenyl)-2-(pyridin-4-yl)ethanamine

Molecular Formula

C13H12Cl2N2

Molecular Weight

267.15 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)-2-pyridin-4-ylethanamine

InChI

InChI=1S/C13H12Cl2N2/c14-11-3-1-2-10(13(11)15)12(16)8-9-4-6-17-7-5-9/h1-7,12H,8,16H2

InChI Key

RTHJIQZACGJQQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(CC2=CC=NC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (8) (81% pure, 3.82 g, 10.6 mmol) and (9) in THF (30 mL) was added triphenylphosphine (2.86 g, 10.9 mmol) at room temperature. After the solution was stirred for 15 minutes, potassium hydroxide (0.61 g, 10.9 mmol) in water (6 mL) was added. The resulting mixture was stirred at room temperature overnight. The mixture was acidified to pH ˜3 with HCl (2M). The aqueous layer was washed numerous times with diethyl ether, and basified to pH>7 with NaOH (2M). The basic layer was extracted with ethyl acetate. The pooled organic layer was dried over magnesium sulfate. The mixture was filtered. Silica gel was added to the filtrate, and the solvent was removed under vacuum. Purification by chromatography on silica gel (2 to 10% methanol in dichloromethane) gave 1-(2,3-dichlorophenyl)-2-(pyridin-4-yl)ethanamine (10) as a solid (1.71 g, 6.48 mmol, 60% yield).
Name
( 8 )
Quantity
3.82 g
Type
reactant
Reaction Step One
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step Two
Quantity
0.61 g
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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